- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,
Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

95652-81-6 structure
Nome del prodotto:6-Chloro-2-methoxynicotinaldehyde
Numero CAS:95652-81-6
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945
6-Chloro-2-methoxynicotinaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-chloro-2-methoxynicotinaldehyde
- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
- 6-chloro-2-methoxypyridine-3-carbaldehyde
- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
- 6-Chloro-3-formyl-2-methoxypyridine
- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
- AVBARORPQMEWPR-UHFFFAOYSA-N
- BCP18468
- 3504AJ
- 6-chloro-3-formyl-2-methoxy-pyridine
- AB64671
- SY045175
- AK157966
- 6-Chloro-2-metho
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
- MFCD11847276
- AKOS022638389
- Z1255428295
- VDA65281
- 95652-81-6
- DB-080321
- W11386
- DS-9123
- 95052-81-6
- SCHEMBL1266601
- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
- DTXSID20445994
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
- CS-0037312
- EN300-1272363
- 6-Chloro-2-methoxynicotinaldehyde
-
- MDL: MFCD11847276
- Inchi: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
- Chiave InChI: AVBARORPQMEWPR-UHFFFAOYSA-N
- Sorrisi: O=CC1C(OC)=NC(Cl)=CC=1
Proprietà calcolate
- Massa esatta: 171.0087061g/mol
- Massa monoisotopica: 171.0087061g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 142
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 39.2
Proprietà sperimentali
- Densità: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 78-81 °C
- Punto di ebollizione: 90 ºC (3 Torr)
- Punto di infiammabilità: 120.2±25.9 ºC,
- Solubilità: Leggermente solubile (1,7 g/l) (25°C),
6-Chloro-2-methoxynicotinaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H317-H319-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38-43
- Istruzioni di sicurezza: 26-36/37
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C
6-Chloro-2-methoxynicotinaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107952-25g |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 98% | 25g |
¥2671.00 | 2024-04-24 | |
eNovation Chemicals LLC | D545356-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 95% | 1g |
$245 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 50mg |
¥79.0 | 2022-06-09 | |
abcr | AB442278-1g |
6-Chloro-2-methoxynicotinaldehyde, 95%; . |
95652-81-6 | 95% | 1g |
€98.30 | 2024-08-03 | |
abcr | AB442278-5 g |
6-Chloro-2-methoxynicotinaldehyde, 95%; . |
95652-81-6 | 95% | 5g |
€382.30 | 2022-03-24 | |
Alichem | A024007803-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 1g |
$1797.60 | 2023-08-31 | |
eNovation Chemicals LLC | D954770-5g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 95% | 5g |
$115 | 2024-06-07 | |
eNovation Chemicals LLC | Y1231846-5G |
6-chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 97% | 5g |
$130 | 2024-07-21 | |
eNovation Chemicals LLC | D954770-10g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 95% | 10g |
$170 | 2024-06-07 | |
Alichem | A024007803-500mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500mg |
$1029.00 | 2023-08-31 |
6-Chloro-2-methoxynicotinaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Riferimento
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Riferimento
- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2021, 47,,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Riferimento
- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C
Riferimento
- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxideTetrahedron Letters, 1984, 25(49), 5693-6,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
Riferimento
- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Riferimento
- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C
Riferimento
- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Riferimento
- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Practical Total Syntheses of Acromelic Acids A and BOrganic Letters, 2014, 16(7), 1980-1983,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 DiabetesACS Medicinal Chemistry Letters, 2021, 12(3), 451-458,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Practical total syntheses of acromelic acids A and BChemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
Riferimento
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
6-Chloro-2-methoxynicotinaldehyde Raw materials
- (2-Chloro-6-methoxypyridin-3-yl)methanol
- (6-Chloro-2-methoxypyridin-3-YL)methanol
- 2,6-Dichloropyridine-3-carbaldehyde
- 2-Chloro-5-(trichloromethyl)pyridine
- 2-Chloro-6-methoxypyridine
6-Chloro-2-methoxynicotinaldehyde Preparation Products
6-Chloro-2-methoxynicotinaldehyde Letteratura correlata
-
Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162
95652-81-6 (6-Chloro-2-methoxynicotinaldehyde) Prodotti correlati
- 1012951-31-3(1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol)
- 2229118-92-5(2-amino-3,3-dimethoxy-2-methylpropan-1-ol)
- 2227688-84-6((2R)-4-4-(pyrrolidin-1-yl)phenylbutan-2-amine)
- 2229272-87-9(3-(4-bromo-3,5-dimethylphenyl)-2-oxopropanoic acid)
- 773872-81-4((2'-Chloro-1,1'-biphenyl-3-yl)methanol)
- 1361732-32-2(4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde)
- 1804096-39-6(5-Chloro-2-(3-methoxy-3-oxopropyl)mandelic acid)
- 1060188-93-3(N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide)
- 2171215-28-2(2-(3S)-N-(2,2-dimethylpropyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid)
- 1518528-87-4(1-(1H-indol-2-yl)cyclopropane-1-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde

Purezza:99%
Quantità:25g
Prezzo ($):273.0